molecular formula C33H52O4 B158396 Methyl oleanolate acetate CAS No. 1721-57-9

Methyl oleanolate acetate

Cat. No.: B158396
CAS No.: 1721-57-9
M. Wt: 512.8 g/mol
InChI Key: VTZCFEUQVQTSSV-LVNUYWAMSA-N
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Description

Methyl oleanolate acetate, also known as methyl (3beta)-3-(acetyloxy)olean-12-en-28-oate, is a pentacyclic triterpenoid compound. It is derived from oleanolic acid, a naturally occurring compound found in various plants. This compound has garnered significant interest due to its potential therapeutic and environmental applications .

Mechanism of Action

Target of Action

It is known that oleanolic acid, a related compound, has a wide range of biological activities with therapeutic potential . It might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .

Mode of Action

Oleanolic acid, a similar compound, is known to interact with its targets through complex and multifactorial mechanisms . It is suggested that these mechanisms might involve enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .

Biochemical Pathways

Oleanolic acid, a related compound, is known to affect the acetyl-coa pathway . This pathway requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .

Pharmacokinetics

It is known that due to its hydrophobic nature, oleanolic acid, a similar compound, is almost insoluble in water . This has led to a number of approaches to enhance its biopharmaceutical properties .

Result of Action

Oleanolic acid, a related compound, is known to have several functions, including antiviral, anti-hiv, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities .

Action Environment

It is known that oleanolic acid, a similar compound, is almost insoluble in water due to its hydrophobic nature . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of water and other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl oleanolate acetate can be synthesized through the esterification of oleanolic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating oleanolic acid with methanol and a catalytic amount of sulfuric acid under reflux conditions. The product is then purified through crystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl oleanolate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl oleanolate acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its enhanced bioavailability and solubility compared to its parent compound, oleanolic acid. Its acetylated form allows for better absorption and efficacy in biological systems .

Properties

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCFEUQVQTSSV-LVNUYWAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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